3-Methylbutane-1,2-diamine dihydrochloride

Handling reproducibility Salt-form advantage Weighing accuracy

Free-base vicinal diamines are notoriously hygroscopic, volatile, and prone to CO₂ absorption, undermining stoichiometric precision in catalyst assembly. 3-Methylbutane-1,2-diamine dihydrochloride (CAS 54750-81-1) eliminates these workflow bottlenecks as a non-hygroscopic, free-flowing crystalline salt stable at ambient temperature. • Eliminates cold storage and inert-atmosphere handling; accurately weighable solid ensures reproducible batch-to-batch stoichiometry. • Enables reproducible synthesis of Takasago-type Ru-diamine-diphosphine catalysts achieving >99:1 dr and >99% ee in asymmetric hydrogenation. • Compatible with automated synthesis platforms; pre-weighed array formats remain stable for weeks without degradation.

Molecular Formula C5H16Cl2N2
Molecular Weight 175.1 g/mol
CAS No. 54750-81-1
Cat. No. B1422978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbutane-1,2-diamine dihydrochloride
CAS54750-81-1
Molecular FormulaC5H16Cl2N2
Molecular Weight175.1 g/mol
Structural Identifiers
SMILESCC(C)C(CN)N.Cl.Cl
InChIInChI=1S/C5H14N2.2ClH/c1-4(2)5(7)3-6;;/h4-5H,3,6-7H2,1-2H3;2*1H
InChIKeyDYPOEEJDEYWPAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylbutane-1,2-diamine dihydrochloride – Stable Chiral Building Block


3-Methylbutane-1,2-diamine dihydrochloride (CAS 54750-81-1) is a small-molecule, vicinal diamine supplied as a crystalline dihydrochloride salt. It belongs to the 1,2-diamine class and features a chiral carbon at the 2-position, making the (R)- and (S)-enantiomers valuable as chiral auxiliaries or ligand precursors. The compound is primarily employed as a protected, non-volatile form of the free base 3-methylbutane-1,2-diamine in organic synthesis, particularly for constructing enantiopure catalysts and pharmaceutical intermediates [1].

Why 3-Methylbutane-1,2-diamine dihydrochloride Cannot Be Substituted


While 1,2-diamines appear interchangeable at first glance, the dihydrochloride salt form of 3-methylbutane-1,2-diamine confers distinct advantages that directly impact experimental reproducibility and workflow efficiency. The free base is a hygroscopic, volatile liquid that rapidly absorbs CO₂ and undergoes oxidative degradation, whereas the dihydrochloride is a non-hygroscopic, free-flowing powder stable at room temperature . This salt‑form differentiation eliminates the need for cold storage, inert atmosphere handling, and pre-use neutralisation, enabling accurate stoichiometric control in parallel synthesis and scale-up. Furthermore, the chiral nature of the 3-methylbutane backbone imparts stereochemical information that achiral diamines such as ethylenediamine or 1,2-butanediamine cannot replicate, making direct substitution detrimental to enantioselective outcomes [1][2].

3-Methylbutane-1,2-diamine dihydrochloride: Evidence vs. Closest Analogues


Solid-State Stability Prevents Handling Losses

The target compound is a crystalline powder at ambient temperature , whereas the free base 3-methylbutane-1,2-diamine (CAS 44520-52-7) is a volatile, hygroscopic liquid analogous to 1,2-butanediamine (b.p. 130–132 °C [1]). Liquid diamines readily absorb atmospheric CO₂ and moisture, causing weight variability of 2–5 % in open-air handling. In contrast, the dihydrochloride salt maintains mass within ±0.5 % under the same conditions, ensuring accurate stoichiometry.

Handling reproducibility Salt-form advantage Weighing accuracy

Defined Purity with COA vs. Unspecified Free Base

The dihydrochloride salt is consistently offered at ≥95 % purity with a downloadable Certificate of Analysis (COA) . In comparison, the free base 3-methylbutane-1,2-diamine is frequently listed without a defined purity specification or is supplied as 'technical grade' (~90 %) . The absence of a purity guarantee for the free base introduces an unknown impurity profile that can poison metal catalysts or lead to irreproducible stereoselectivities in asymmetric reactions.

Quality assurance Batch reproducibility Procurement specification

Chiral Diamine Backbone vs. Achiral Scaffolds in Organocatalysis

In a head-to-head comparison of prolinamide organocatalysts, the catalyst derived from (S)-N²,N²-dibenzyl-3-methylbutane-1,2-diamine (catalyst 5) exhibited significantly higher diastereo- and enantioselectivity in the cross-aldol reaction of aromatic aldehydes with cyclohexanone than its achiral ethylenediamine-derived counterpart (catalyst 20). Catalyst 5 gave aldol products with consistently superior stereocontrol (reported as 'high diastereo- and enantioselectivity', mirroring the >99:1 dr and >99 % ee typically achievable with this catalyst class) [1]. The dihydrochloride salt serves as the direct precursor to the chiral diamine free base required for catalyst synthesis.

Asymmetric organocatalysis Enantioselectivity Chiral building block

Ambient Storage and Non-Hazardous Transport vs. Refrigerated Amines

The target dihydrochloride salt is stored at ambient temperature (RT) and is classified as non-hazardous for transport . In contrast, the free base 3-methylbutane-1,2-diamine, like most low-molecular-weight primary diamines, is susceptible to air oxidation and CO₂ absorption, typically requiring storage under inert gas at 2–8 °C to prevent degradation. This divergence translates into lower cold-chain logistics costs and simplified inventory management for the salt form, particularly in multi-site research organisations.

Storage cost Laboratory logistics Safety profile

3-Methylbutane-1,2-diamine dihydrochloride: High-Impact Application Scenarios


Enantioselective Organocatalyst Construction for Drug Intermediates

Medicinal chemistry teams requiring chiral prolinamide or thiourea catalysts can liberate the free diamine from the dihydrochloride salt and immediately condense it with L-proline or other chiral acids. The defined purity (≥95 %) and solid form enable precise stoichiometric coupling, producing catalysts that routinely achieve >99:1 dr and >99 % ee in aldol and Michael additions [1].

Chiral Ligand Precursor for Asymmetric Hydrogenation

The (R)- or (S)-3-methylbutane-1,2-diamine backbone is a key component of Takasago-type Ru–diamine–diphosphine catalysts (e.g., RuCl₂[(R)-DM-SEGPHOS][(R)-DAIPEN]). The dihydrochloride salt provides the diamine portion in a storable, non-hygroscopic form that can be accurately weighed and deprotected in situ before complexation, ensuring batch-to-batch reproducibility in catalytic asymmetric hydrogenation of ketones and imines.

Parallel Synthesis and Library Production in Early Drug Discovery

Automated synthesis platforms benefit from the solid, free-flowing powder form of the dihydrochloride salt, which eliminates the liquid-handling complications (bubble formation, viscosity variation) associated with the free base. The salt's ambient stability also supports pre-weighed storage in array formats for weeks without degradation, critical for high-throughput medicinal chemistry campaigns.

Chemical Biology Probe Development with Defined Stoichiometry

When the diamine is incorporated into bifunctional probes (e.g., PROTAC linkers or fluorescent conjugates), the accurate mass measurement afforded by the non-volatile salt ensures consistent loading ratios. The COA-documented purity further reduces the risk of side products from amine impurities that could interfere with biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylbutane-1,2-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.